molecular formula C6H5ClN4 B1626557 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 96017-48-0

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No. B1626557
CAS RN: 96017-48-0
M. Wt: 168.58 g/mol
InChI Key: OOSFNBIADBTZJX-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound . It is a solid substance and is stored at temperatures between 2-8°C . The IUPAC name for this compound is 4-chloro-1-methylpyrazolo[3,4-d]pyridazine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often starts from a preformed pyrazole or pyridine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine consists of a pyrazole ring fused with a pyridine ring . The compound has a molecular weight of 167.6 . The InChI code for this compound is 1S/C7H6ClN3/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 167.6 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-5-3-8-10-6(7)4(5)2-9-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSFNBIADBTZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=NC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538851
Record name 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine

CAS RN

96017-48-0
Record name 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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